molecular formula C8H10N2S B13606999 2-(Methylthio)benzimidamide CAS No. 343270-75-7

2-(Methylthio)benzimidamide

Cat. No.: B13606999
CAS No.: 343270-75-7
M. Wt: 166.25 g/mol
InChI Key: DNOHIKXLRVSJNE-UHFFFAOYSA-N
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Description

2-(Methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2S. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a benzimidazole ring substituted with a methylthio group at the 2-position and an amidine group at the benzimidazole nitrogen.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzimidamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)benzimidamide is unique due to the presence of both the methylthio and amidine groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Methylthio)benzimidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains both methylthio and amidine functional groups, which contribute to its distinct chemical properties. The presence of these groups allows for various chemical transformations, such as oxidation to form sulfoxides and sulfones, or reduction to yield benzimidazole derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity, which is crucial in regulating metabolic pathways.
  • Receptor Interaction : It may also interact with receptors involved in signaling pathways, potentially modulating cellular responses.
  • Induction of Apoptosis : Notably, this compound has been shown to influence apoptotic pathways, leading to cell death in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have shown that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Comparative studies with standard antibiotics like ampicillin and ciprofloxacin indicate that this compound can be equally effective or even superior in certain cases .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated:

  • Cytotoxic Effects : Studies reveal that the compound induces cytotoxicity in various cancer cell lines through mechanisms involving apoptosis .
  • Inhibition of Tumor Growth : Animal models have shown reduced tumor growth rates when treated with this compound, suggesting its potential as an anticancer agent.

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound has been investigated for other therapeutic applications:

  • Anti-inflammatory Effects : Preliminary research suggests it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antiviral Activity : Some studies indicate potential antiviral effects, although further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard treatments .
  • Cytotoxicity Evaluation :
    • In a cytotoxicity evaluation against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values indicating potent antiproliferative effects. The study concluded that the compound could be a lead for further anticancer drug development .
  • Mechanistic Insights :
    • Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins involved in cancer progression. This computational analysis supports experimental findings regarding its mechanism of action .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundMethylthio + AmidineHighHigh
2-(Methylthio)benzonitrileMethylthio + NitrileModerateModerate
5-Hydroxy-2-(methylthio)benzonitrileHydroxyl + MethylthioHighModerate

This table illustrates the comparative biological activities of this compound with related compounds, highlighting its superior efficacy.

Properties

CAS No.

343270-75-7

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-methylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10)

InChI Key

DNOHIKXLRVSJNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=N)N

Origin of Product

United States

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